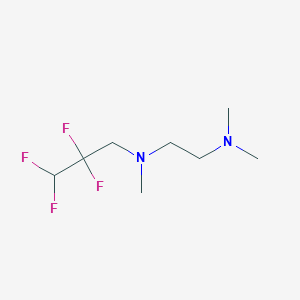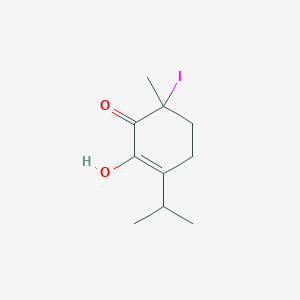
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, iodo, methyl, and isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one typically involves the iodination of a suitable precursor, such as 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one. The iodination can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-oxo-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.
Reduction: Formation of 2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.
Substitution: Formation of 2-Hydroxy-6-substituted-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodo group can enhance its reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one: Lacks the iodo group, resulting in different reactivity and applications.
2-Hydroxy-6-chloro-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one: Similar structure but with a chloro group instead of an iodo group, leading to different chemical properties.
2-Hydroxy-6-bromo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one:
Uniqueness
The presence of the iodo group in 2-Hydroxy-6-iodo-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one makes it unique compared to its analogs with other halogen substituents. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and potential drug development.
Propiedades
Número CAS |
110364-40-4 |
|---|---|
Fórmula molecular |
C10H15IO2 |
Peso molecular |
294.13 g/mol |
Nombre IUPAC |
2-hydroxy-6-iodo-6-methyl-3-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H15IO2/c1-6(2)7-4-5-10(3,11)9(13)8(7)12/h6,12H,4-5H2,1-3H3 |
Clave InChI |
FDTHIYVWIMXSOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=O)C(CC1)(C)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


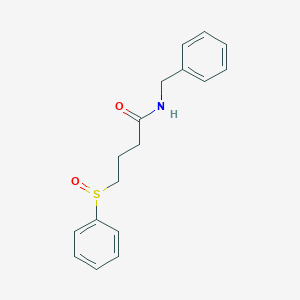
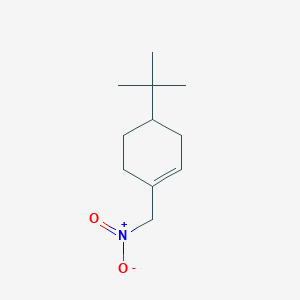
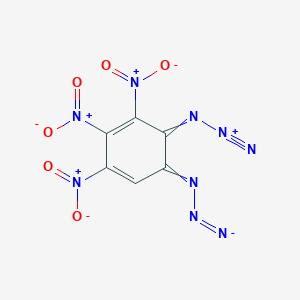

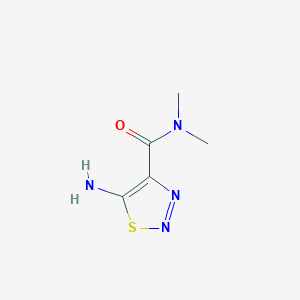
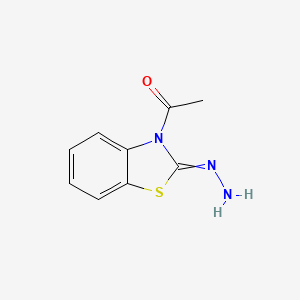
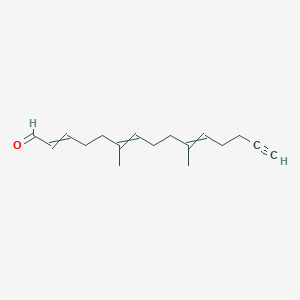
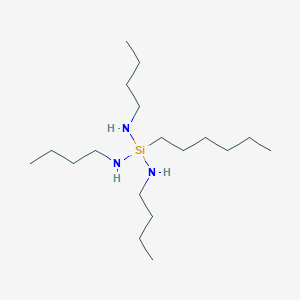


![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

